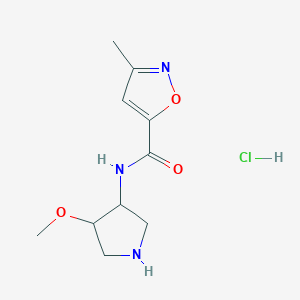

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride

CAS No.: 1955499-76-9

Cat. No.: VC2610471

Molecular Formula: C10H16ClN3O3

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955499-76-9 |

|---|---|

| Molecular Formula | C10H16ClN3O3 |

| Molecular Weight | 261.7 g/mol |

| IUPAC Name | N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O3.ClH/c1-6-3-8(16-13-6)10(14)12-7-4-11-5-9(7)15-2;/h3,7,9,11H,4-5H2,1-2H3,(H,12,14);1H |

| Standard InChI Key | FKNNNMXQIGZUAI-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl |

| Canonical SMILES | CC1=NOC(=C1)C(=O)NC2CNCC2OC.Cl |

Introduction

N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound with a molecular formula of C10H16ClN3O3 and a molecular weight of 261.70 g/mol . This compound is a hydrochloride salt of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide, which itself has a molecular weight of 225.24 g/mol . The compound's structure includes a pyrrolidine ring, an oxazole ring, and a carboxamide functional group, contributing to its potential biological activities.

Synthesis and Preparation

The synthesis of N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves several steps, which can be optimized using continuous flow synthesis techniques and green chemistry principles to minimize waste. The hydrochloride salt is likely prepared by reacting the parent compound with hydrochloric acid.

Biological Activities and Potential Applications

Research indicates that N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits various biological activities, including potential effects on enzyme inhibition and receptor binding. These activities suggest possible therapeutic applications in fields such as anti-inflammatory and anticancer therapies. The mechanism of action typically involves binding to specific molecular targets, modulating their activity, which leads to diverse biological effects.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxypyrrolidin-3-yl)-3-methyl-1,2-oxazole-5-carboxamide | Pyrrolidine and oxazole rings with carboxamide group | Potential anti-inflammatory and anticancer activities |

| N-(4-fluoropyrrolidin-3-yl)-3-methyl-1,2-oxazole | Fluorinated pyrrolidine | Anticancer activity |

| N-(pyrrolidin-3-yl)-2,5-dimethylthiazole | Thiazole instead of oxazole | Antimicrobial properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume